molecular formula C9H8BrFO B13590658 1-(2-Bromo-6-fluorophenyl)prop-2-en-1-ol

1-(2-Bromo-6-fluorophenyl)prop-2-en-1-ol

Cat. No.: B13590658
M. Wt: 231.06 g/mol
InChI Key: CWRYJSJGBLXIQC-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluorophenyl)prop-2-en-1-ol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a prop-2-en-1-ol group. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective halogenation. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)prop-2-en-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-fluorophenyl)prop-2-en-1-ol
  • 1-(2-Bromo-6-chlorophenyl)prop-2-en-1-ol
  • 1-(2-Bromo-6-methylphenyl)prop-2-en-1-ol

Uniqueness: 1-(2-Bromo-6-fluorophenyl)prop-2-en-1-ol is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8BrFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8,12H,1H2

InChI Key

CWRYJSJGBLXIQC-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC=C1Br)F)O

Origin of Product

United States

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